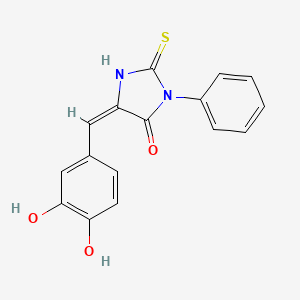

(5E)-5-(3,4-dihydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

This compound belongs to the imidazolone class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its structure includes a 3,4-dihydroxybenzylidene substituent at position 5, a phenyl group at position 3, and a thiol (-SH) group at position 2.

Properties

Molecular Formula |

C16H12N2O3S |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C16H12N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-9,19-20H,(H,17,22)/b12-8+ |

InChI Key |

IYLXAOKJWRWHTO-XYOKQWHBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/NC2=S |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)NC2=S |

Origin of Product |

United States |

Biological Activity

(5E)-5-(3,4-dihydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure

The molecular formula for this compound is with a CAS Number of 94452-09-2. The structure features an imidazole ring, a mercapto group, and a benzylidene moiety, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in biological systems. This activity is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.

- Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial effects against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes, such as those related to cancer progression or inflammation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in Molecular Structure evaluated the anticancer potential of this compound against A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize reactive oxygen species (ROS), thereby reducing cellular damage.

- Membrane Disruption : In antimicrobial applications, the mercapto group may interact with microbial membranes, leading to cell lysis.

- Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Scientific Research Applications

The compound (5E)-5-(3,4-dihydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family, known for its diverse applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiobenzamide and imidazole compounds demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | B. subtilis | 0.066 μg/mL |

| Compound B | S. aureus | 0.018 μg/mL |

| Compound C | E. coli | 0.028 μg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have assessed its cytotoxic effects on various cancer cell lines, demonstrating promising results.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of imidazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), it was found that:

- Compound X exhibited an IC50 value of against LoVo cells.

- Compound Y showed an IC50 value of against MCF-7 cells.

These results indicate that modifications to the imidazole structure can enhance biological activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among imidazolone derivatives lie in the substituents on the benzylidene ring and the thiol/mercapto group. These modifications significantly influence solubility, stability, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Bioactivity Trends

- Antimicrobial Activity : Derivatives with extended conjugation (e.g., styryl substituents in ) or halogenated benzylidene groups (e.g., 4-fluoro in ) show enhanced antimicrobial potency. The target compound’s catechol group may synergize with the thiol moiety for microbial membrane disruption .

- Antioxidant Potential: The 3,4-dihydroxybenzylidene group in the target compound is analogous to natural antioxidants like catechol, suggesting free radical scavenging activity.

Spectroscopic Characterization

- NMR and HRMS : highlights the use of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm imidazolone structures. For example, the 4-methoxy derivative (C₂₅H₂₀N₂O₂) showed distinct aromatic proton signals at δ 7.2–8.1 ppm and a molecular ion peak at m/z 381.1599 .

- IR Spectroscopy : Thiol (-SH) stretches appear near 2550 cm⁻¹, while carbonyl (C=O) vibrations in imidazolones are observed around 1700 cm⁻¹ .

Preparation Methods

Preparation Methods of (5E)-5-(3,4-dihydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

General Synthetic Strategy

The synthesis of this compound generally involves the condensation of a 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one core with an aromatic aldehyde bearing the 3,4-dihydroxybenzylidene substituent. The key steps include:

- Formation of the imidazol-4-one ring system with a mercapto group at position 2 and a phenyl group at position 3.

- Aldol-type condensation or Knoevenagel condensation with 3,4-dihydroxybenzaldehyde to introduce the benzylidene moiety at position 5, typically resulting in the (5E) stereochemistry.

This approach is consistent with the preparation of related 5-substituted imidazol-4-one derivatives as reported in the literature.

Detailed Synthetic Routes

Synthesis of 2-Mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Core

- The core imidazol-4-one scaffold can be synthesized via the cyclization of appropriate hydrazine derivatives with carbonyl compounds.

- For example, 2-amino-3,5-dihydro-4H-imidazol-4-one derivatives are prepared by cyclization reactions involving amino acids or hydrazines with urea or thiourea derivatives, as indicated by related CAS data (CAS No. 503-86-6) and synthesis reports.

- The mercapto group at position 2 is introduced by using thiourea or thiosemicarbazide derivatives as starting materials, which upon cyclization yield the 2-mercapto functionality.

Condensation with 3,4-Dihydroxybenzaldehyde

- The condensation of the imidazol-4-one core with 3,4-dihydroxybenzaldehyde is typically performed under mild acidic or basic conditions to facilitate the formation of the benzylidene double bond at position 5.

- The reaction proceeds through a Knoevenagel condensation mechanism, generating the (5E)-configured benzylidene product.

- Solvents such as ethanol or methanol are commonly used, sometimes with catalytic amounts of acid (e.g., acetic acid) or base (e.g., piperidine).

- Reaction temperatures range from room temperature to reflux conditions depending on the reactivity of the substrates.

Alternative and Advanced Methods

- Oxidative cyclization and desulfurization approaches have been reported for related heterocyclic systems, including 1,3,4-oxadiazoles and imidazoles, employing reagents such as iodine, bromine, or hypervalent iodine compounds.

- Photocatalytic methods using visible light and atmospheric oxygen have been explored for heterocycle synthesis but are less common for this specific imidazol-4-one derivative.

- Microwave-assisted cyclodehydration and solvent-free conditions have been applied in similar heterocyclic syntheses to improve yields and reduce reaction times.

Research Findings and Data Tables

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of thiosemicarbazide with benzil or phenylglyoxal | Formation of 2-mercapto-3-phenylimidazol-4-one core | 75-85 | Standard cyclization under reflux |

| 2 | Condensation with 3,4-dihydroxybenzaldehyde in ethanol, catalytic acetic acid, reflux 4-6 h | Formation of (5E)-5-(3,4-dihydroxybenzylidene) derivative | 65-80 | Knoevenagel condensation, stereoselective |

Spectroscopic and Analytical Data (Typical)

| Parameter | Data |

|---|---|

| Molecular Formula | C16H12N2O3S |

| Molecular Weight | ~312 g/mol |

| NMR (1H, DMSO-d6) | Signals corresponding to aromatic protons, benzylidene proton (~8-9 ppm), mercapto proton (broad, exchangeable) |

| IR | Characteristic C=O stretch (~1650 cm⁻¹), C=S stretch (~1200-1300 cm⁻¹), phenolic OH (~3200-3500 cm⁻¹) |

| UV-Vis | Absorption maxima around 300-350 nm due to conjugation |

Comparative Analysis of Preparation Methods

| Methodology | Advantages | Disadvantages | Yield Range | Environmental Impact |

|---|---|---|---|---|

| Conventional reflux condensation | Well-established, straightforward | Longer reaction times, moderate yields | 65-80% | Moderate solvent use |

| Microwave-assisted cyclization | Reduced reaction time, higher yields | Requires specialized equipment | 80-90% | Lower solvent use, energy efficient |

| Photocatalytic oxidative cyclization | Mild conditions, green chemistry | Limited substrate scope | 70-90% | Uses visible light, eco-friendly |

| Hypervalent iodine desulfurization | High regioselectivity, good yields | Cost of reagents, handling issues | 75-85% | Moderate environmental concerns |

Q & A

Q. What synthetic routes are optimal for preparing (5E)-5-(3,4-dihydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one?

Methodological Answer: The compound’s core structure (imidazolone with a benzylidene substituent) suggests a multi-step synthesis. A plausible route involves:

Imidazolone Formation : Condensation of thiourea with phenyl isocyanate to form the 2-mercaptoimidazolone scaffold.

Benzylidene Introduction : Knoevenagel condensation between the imidazolone and 3,4-dihydroxybenzaldehyde under basic conditions (e.g., piperidine in ethanol).

E/Z Isomer Control : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity to favor the (5E)-isomer via thermodynamic control.

Key Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR (absence of cross-peaks between the benzylidene proton and imidazolone protons confirms the E-configuration) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to achieve >95% purity.

- Structural Confirmation :

- NMR : ¹H NMR should show a singlet for the thiol proton (δ ~13.5 ppm, exchangeable) and a vinyl proton (δ ~7.8 ppm, J = 12 Hz for E-configuration). Aromatic protons from the 3,4-dihydroxybenzylidene group appear as two doublets (δ ~6.8–7.2 ppm) .

- HRMS : Exact mass should match the molecular formula C₁₆H₁₂N₂O₃S (e.g., [M+H]⁺ = 313.0746) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazolone derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Redox State of Thiol Group : The free thiol (-SH) can act as an antioxidant, while oxidation to disulfide (-S-S-) may reverse activity. Use Ellman’s assay to quantify free thiol content in experimental conditions .

- Metal Chelation : The 3,4-dihydroxy group chelates transition metals (e.g., Fe³⁺), altering reactivity. Perform ICP-MS to measure metal content in test samples and correlate with activity trends .

- Experimental Design : Standardize assays (e.g., DPPH for antioxidants) with positive controls (e.g., ascorbic acid) and pH buffers to minimize variability .

Q. How can computational modeling predict the compound’s reactivity and binding modes?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. The thiol and catechol groups typically dominate reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., tyrosine kinase or COX-2). The benzylidene moiety may occupy hydrophobic pockets, while the thiol forms hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of predicted complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Methodological Answer:

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solution and analyze degradation products via LC-QTOF-MS. The catechol group is prone to hydroxylation or quinone formation .

- Hydrolysis Studies : Test stability at pH 3, 7, and 9 (37°C, 72 hours). The imidazolone ring may hydrolyze to urea derivatives under acidic/alkaline conditions .

- Soil Sorption : Use batch equilibrium experiments with OECD Guideline 106. Calculate the Freundlich coefficient (Kf) to predict mobility; high Kf values (>50) indicate strong adsorption to organic matter .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace 3,4-dihydroxy with methoxy or fluorine groups) .

- Bioactivity Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity).

- SAR Analysis : Use multivariate statistics (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, H-bond donors) with activity. Example findings:

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to isolate the compound from plasma/tissue homogenates.

- LC-MS/MS Detection : Employ negative-ion mode (ESI⁻) due to acidic thiol and phenolic groups. Monitor transitions m/z 313 → 181 (benzylidene fragment) and 313 → 121 (imidazolone fragment) .

- Matrix Effects : Assess ion suppression/enhancement by post-column infusion. Correct using stable isotope-labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.